Positional Isomer Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomers
The 5-carboxylic acid regioisomer (CAS 1118787-14-6) provides a distinct synthetic vector compared to the 4-carboxylic acid isomer. In the pyrazolo[3,4-b]pyridine system, the carboxylic acid at the 5-position enables amide bond formation that directs substituents toward solvent-exposed regions in kinase inhibitor binding modes, while the 4-carboxylic acid isomer positions substituents differently within the ATP-binding pocket [1]. This regioisomeric difference is critical: medicinal chemistry programs developing CDK8 and TRK inhibitors have specifically utilized the 5-carboxylic acid scaffold .
| Evidence Dimension | Synthetic vector orientation for pharmacophore elaboration |
|---|---|
| Target Compound Data | 5-carboxylic acid (CAS 1118787-14-6) at position 5 of pyrazolo[3,4-b]pyridine core |
| Comparator Or Baseline | 4-carboxylic acid regioisomer (various pyrazolo[3,4-b]pyridine-4-carboxylic acids) |
| Quantified Difference | Regioisomeric: substitution at position 5 vs. position 4 (qualitative structural difference; quantitative biological impact depends on specific target and scaffold) |
| Conditions | Synthetic organic chemistry; structure-activity relationship (SAR) studies in medicinal chemistry |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing published synthetic routes to biologically active compounds, as the 5-carboxylic acid and 4-carboxylic acid isomers are not interchangeable building blocks.
- [1] Tuccinardi, T., et al. Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. J. Med. Chem. 2005. View Source
